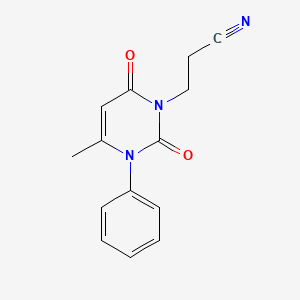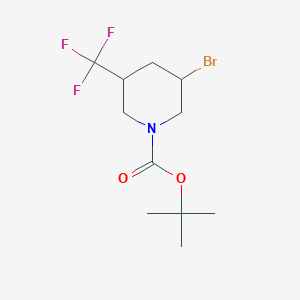![molecular formula C22H14N2O2S B2586786 3-oxo-3-(3-fenoxifenil)propanonitrilo 2-[(2E)-2,3-dihidro-1,3-benzotiazol-2-ilideno] CAS No. 476278-76-9](/img/structure/B2586786.png)
3-oxo-3-(3-fenoxifenil)propanonitrilo 2-[(2E)-2,3-dihidro-1,3-benzotiazol-2-ilideno]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile is a complex organic compound that features a benzo[d]thiazole moiety, a phenoxyphenyl group, and a propanenitrile group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d]thiazole-2-carbaldehyde with 3-phenoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction is followed by the addition of a nitrile group through a nucleophilic substitution reaction using a suitable nitrile source like acetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Mecanismo De Acción
The mechanism of action of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to enzymes or receptors, modulating their activity. The phenoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The nitrile group can participate in hydrogen bonding or other interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile
- (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(2-phenoxyphenyl)propanenitrile
- (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-methoxyphenyl)propanenitrile
Uniqueness
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the phenoxyphenyl group provides unique electronic and steric properties, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3-phenoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c23-14-18(22-24-19-11-4-5-12-20(19)27-22)21(25)15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-13,25H/b21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILJDRGBEHELGF-UZYVYHOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B2586706.png)

![2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid](/img/structure/B2586708.png)

![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)
![N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2586715.png)
![N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2586719.png)
![N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2586721.png)




